molecular formula C7H11BF3KO2 B8119912 Potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide

Potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide

Cat. No.: B8119912
M. Wt: 234.07 g/mol
InChI Key: LNPAFTHVGZOMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide is a chemical compound with the molecular formula C6H9BF3KO2. It is known for its unique structure, which includes a trifluoroborate group attached to a cyclobutyl ring with a methoxycarbonyl substituent. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide typically involves the reaction of a cyclobutyl derivative with a boron reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the trifluoroborate group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction can produce boranes or other reduced boron compounds.

Scientific Research Applications

Potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide has several applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide exerts its effects involves the formation of a boron-carbon bond through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boron group is transferred to the palladium complex, followed by reductive elimination to form the final product . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate: A simpler boron compound used in similar coupling reactions.

    Cyclobutylboronic acid: Another boron-containing compound with a cyclobutyl group.

    Methoxycarbonylborane: A compound with a methoxycarbonyl group attached to boron.

Uniqueness

Potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide is unique due to its combination of a trifluoroborate group, a cyclobutyl ring, and a methoxycarbonyl substituent. This structure provides distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

potassium;trifluoro-[(3-methoxycarbonylcyclobutyl)methyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BF3O2.K/c1-13-7(12)6-2-5(3-6)4-8(9,10)11;/h5-6H,2-4H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPAFTHVGZOMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CC(C1)C(=O)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BF3KO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.